3-Ippps-naphthalene

Beschreibung

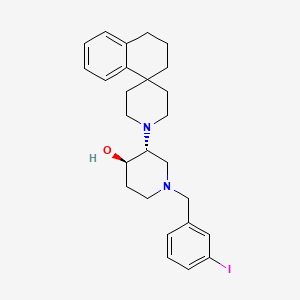

Structure

3D Structure

Eigenschaften

CAS-Nummer |

169114-48-1 |

|---|---|

Molekularformel |

C26H33IN2O |

Molekulargewicht |

516.5 g/mol |

IUPAC-Name |

(3R,4R)-1-[(3-iodophenyl)methyl]-3-spiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]-1'-ylpiperidin-4-ol |

InChI |

InChI=1S/C26H33IN2O/c27-22-8-3-5-20(17-22)18-28-14-10-25(30)24(19-28)29-15-12-26(13-16-29)11-4-7-21-6-1-2-9-23(21)26/h1-3,5-6,8-9,17,24-25,30H,4,7,10-16,18-19H2/t24-,25-/m1/s1 |

InChI-Schlüssel |

KOIJWARRGDEZPX-JWQCQUIFSA-N |

SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

Isomerische SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)[C@@H]4CN(CC[C@H]4O)CC5=CC(=CC=C5)I |

Kanonische SMILES |

C1CC2=CC=CC=C2C3(C1)CCN(CC3)C4CN(CCC4O)CC5=CC(=CC=C5)I |

Synonyme |

1'-(1-(3-iodobenzyl)--4-hydroxypiperidin-3-yl)-3,4-dihydrospiro(naphthalene-1(2H),4'-piperidine) 3-IPPPS-naphthalene |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Ippps Naphthalene and Analogues

Strategies for Regioselective Naphthalene (B1677914) Isopropylation Relevant to 3-Ippps-naphthalene

The isopropylation of naphthalene is a critical step in forming the precursor for this compound. This Friedel-Crafts alkylation reaction typically yields a mixture of mono-, di-, and poly-isopropylnaphthalene isomers. The primary challenge lies in controlling the regioselectivity to obtain the desired substitution pattern, particularly the thermodynamically stable β,β'-disubstituted isomers like 2,6-diisopropylnaphthalene (2,6-DIPN), which are valuable industrial intermediates.

The isopropylation of naphthalene over various zeolite catalysts demonstrates that product distribution is highly dependent on the catalyst's properties and reaction conditions. For instance, USY zeolites show high conversion rates but often produce a complex mixture of diisopropylnaphthalene (DIPN) isomers, including β,β- (2,6- and 2,7-), α,β- (1,3-, 1,6-, and 1,7-), and α,α- (1,4- and 1,5-) isomers rsc.org. The wide cavities of the FAU topology in USY zeolites are large enough to allow the formation of all possible isomers, making regioselective synthesis challenging rsc.org.

Solid Superacidic Catalysis in Isopropylation Reactions

Solid superacid catalysts, particularly zeolites like H-mordenite (HM) and USY, are widely employed to enhance regioselectivity in naphthalene isopropylation. The shape-selective nature of these microporous materials can direct the alkylation to specific positions on the naphthalene ring.

H-mordenite, with its narrower pore structure compared to USY, exhibits higher selectivity for the linear 2,6-DIPN isomer nih.gov. The catalytic activity occurs at both internal and external acid sites, but the constrained environment within the zeolite pores favors the formation of the less bulky β-substituted products nih.gov. Similarly, highly regioselective di-tert-amylation of naphthalene has been achieved over H-mordenite, yielding predominantly 2,6-dialkylnaphthalenes with no 2,7-isomers detected nih.gov.

Modification of USY zeolites can also improve shape selectivity. For example, loading USY catalysts with zinc (Zn) can decrease the effective pore size by forming small metal oxide islands. This modification enhances the selectivity for 2,6-DIPN while maintaining high conversion rates nih.gov. The Zn-modified catalyst also shows increased stability due to a reduction in strong acid sites, which are responsible for coke formation nih.gov.

| Catalyst | Naphthalene Conversion (%) | 2,6-DIPN Selectivity (%) | 2,6-/2,7-DIPN Ratio | Reference |

|---|---|---|---|---|

| USY | 86 | ~15 | 0.94 | nih.gov |

| MOR | Low | High | 1.75 | nih.gov |

| 4% Zn/USY | ~95 | ~20 | Not Specified | nih.gov |

Brønsted Acid Mechanisms in Isopropylation of Naphthalene

The isopropylation of naphthalene over solid acid catalysts proceeds via a carbocation mechanism initiated at Brønsted acid sites. The reaction is typically carried out using isopropanol or propene as the alkylating agent. The Brønsted acid sites protonate the alkylating agent to generate an isopropyl carbocation, which then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction.

The distribution of isomers is governed by both kinetic and thermodynamic factors. Alkylation at the α-position (C1, C4, C5, C8) is kinetically favored due to the higher stability of the corresponding carbocation intermediate (arenium ion). However, the α-isomers are sterically more hindered. The β-isomers (C2, C3, C6, C7), while formed more slowly, are thermodynamically more stable. At higher temperatures and longer reaction times, isomerization and transalkylation reactions can occur, leading to an enrichment of the thermodynamically favored β,β'-isomers like 2,6- and 2,7-DIPN rsc.org.

The acidity of the catalyst plays a crucial role. A suitable balance of weak and strong acid sites is necessary for high activity and stability. While strong acid sites are active in the alkylation, they can also promote side reactions like cracking and coke formation, leading to catalyst deactivation nih.gov. Modification of catalysts to optimize the acid site distribution is therefore a key strategy for efficient naphthalene isopropylation nih.gov.

Introduction of the "Ippps" Group (e.g., Sulfonation) into Naphthalene Scaffolds

Following isopropylation, the next key step is the introduction of a sulfonate group. This is typically achieved through electrophilic aromatic sulfonation using agents like sulfuric acid, oleum, or sulfur trioxide shokubai.org. The resulting diisopropylnaphthalene sulfonates are known for their surfactant and hydrotropic properties researchgate.netscribd.com.

Regiochemical Control in Sulfonation of Isopropylnaphthalene Derivatives

The sulfonation of naphthalene itself is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures (around 80°C), sulfonation predominantly occurs at the α-position to yield naphthalene-1-sulfonic acid, the kinetic product. At higher temperatures (around 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product shokubai.orgstackexchange.com. This is because the sulfonation reaction is reversible, and the steric hindrance between the sulfonate group and the peri-hydrogen at the C8 position makes the 1-isomer less stable stackexchange.com.

When sulfonating an isopropylnaphthalene derivative, the directing effects of the existing alkyl groups must be considered. Isopropyl groups are activating, ortho-, para-directing substituents. However, steric hindrance from the bulky isopropyl groups will significantly influence the position of the incoming sulfonic acid group. Sulfonation will likely occur at the least sterically hindered available positions. For a precursor like 2,6-DIPN, the possible positions for sulfonation are C1, C3, C4, and C5. Precise control to achieve a single isomer, such as a 3-sulfonated product, would be challenging and likely result in a mixture of products.

Byproduct Management and Purification Methodologies in Sulfonation

The sulfonation of aromatic compounds can lead to several byproducts. In the case of diisopropylnaphthalene, potential side reactions include polysulfonation, oxidation of the naphthalene ring, and the formation of sulfones, which act as deactivating components rsc.org. The reaction conditions, such as temperature, reaction time, and the concentration of the sulfonating agent, must be carefully controlled to minimize these byproducts shokubai.orgchemithon.com.

For instance, using a high concentration of sulfuric acid or oleum can lead to oxidation and the formation of colored byproducts. The sublimation of naphthalene at higher reaction temperatures can also lead to a loss of yield, a problem that can be mitigated by using high-boiling point solvents or specialized reactors shokubai.org.

Purification of the desired sulfonated product from the reaction mixture typically involves several steps. The crude product mixture is often diluted with water, and the sulfonated product can be isolated by precipitation as a salt (e.g., sodium salt) by adding a suitable base. Techniques such as crystallization or chromatography may be necessary to separate the desired isomer from other sulfonated products and unreacted starting materials. The development of novel sodium diisopropylnaphthalene sulfonate (SDIPNS) preparations has led to products with over 90% purity, indicating that effective purification methodologies are available researchgate.net.

Multicomponent Coupling Approaches for Naphthalene Backbone Assembly

As an alternative to the functionalization of a pre-existing naphthalene core, multicomponent coupling reactions offer a powerful strategy for the de novo synthesis of highly substituted naphthalenes. These methods allow for the rapid assembly of complex molecules from simpler starting materials in a single step, often with high regioselectivity.

One such approach involves a three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes. This reaction proceeds through the formation of an isoindole intermediate, followed by an intramolecular Diels-Alder reaction and nitrene extrusion to yield a richly functionalized naphthalene derivative nih.gov. This method offers a high degree of flexibility in introducing various substituents onto the naphthalene skeleton.

Another versatile multicomponent protocol utilizes a ruthenium-catalyzed reaction between simple naphthalenes, olefins, and alkyl bromides. This tandem remote C-H functionalization allows for the modular synthesis of multifunctional naphthalenes from readily available starting materials rsc.org.

Other methods for constructing the naphthalene ring system include:

[4+2] Cycloaddition Reactions: The Diels-Alder reaction between 2-pyrones and aryne intermediates provides an efficient route to multisubstituted naphthalenes following a decarboxylative aromatization step rsc.org.

Electrophilic Cyclization: Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to regioselectively produce a wide variety of substituted naphthalenes under mild conditions nih.gov.

These multicomponent strategies provide convergent and efficient pathways to substituted naphthalenes that could be tailored to produce precursors for this compound or its analogues, potentially offering better control over the final substitution pattern compared to classical electrophilic substitution routes.

| Multicomponent Strategy | Key Reactants | Intermediate/Key Step | Advantage | Reference |

|---|---|---|---|---|

| Carbene-Based Coupling | 2-Alkynylbenzaldehyde hydrazones, Fischer carbenes, Alkynes | Isoindole intermediate, Diels-Alder reaction | High functional group tolerance, One-pot synthesis | nih.gov |

| Ruthenium-Catalyzed C-H Functionalization | Naphthalenes, Olefins, Alkyl bromides | Remote C-H activation | Modular, Uses simple starting materials | rsc.org |

| Aryne Cycloaddition | 4-Hydroxy-2-pyrones, o-Silylaryl triflates (aryne precursors) | Diels-Alder reaction, Decarboxylation | Efficient access to multisubstituted naphthalenes | rsc.org |

| Electrophilic Cyclization | Arene-containing propargylic alcohols, Electrophiles (e.g., ICl, Br2) | 6-endo-dig cyclization | Mild conditions, High regioselectivity | nih.gov |

Regioselectivity and Functional Group Tolerance in Coupling Reactions

Achieving high regioselectivity is a paramount challenge in the synthesis of polysubstituted naphthalenes. Directed C-H activation strategies have emerged as a powerful tool to functionalize specific positions on the naphthalene ring. nih.gov By employing a directing group, typically an amide, it is possible to selectively activate a specific C-H bond for functionalization. For instance, palladium-catalyzed C-H activation of 1-amidonaphthalenes using diaryliodonium salts as arylating agents has demonstrated perfect C8 regioselectivity. researchgate.net Density Functional Theory (DFT) calculations have confirmed the crucial role of the amide directing group in achieving this selectivity. researchgate.net

Furthermore, a three-component coupling reaction involving 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes has been shown to produce highly functionalized naphthalenes with high regioselectivity. nih.gov The functional group tolerance of these modern catalytic systems is broad, accommodating various substituents that are often incompatible with harsher, traditional methods. acs.orgacs.org This allows for the synthesis of complex naphthalene derivatives in fewer steps, preserving sensitive chemical moieties.

| Reaction Type | Directing Group | Position Selectivity | Key Features |

| Palladium-Catalyzed C-H Arylation | Amide | C8 | Excellent regioselectivity, wide functional group tolerance. researchgate.net |

| Ruthenium-Catalyzed C-H Functionalization | Tertiary Phosphines | Remote C-H bonds | Three-component reaction tolerating many functional groups. researchgate.net |

| Three-Component Coupling | Hydrazone | Varies | Highly regioselective with unsymmetrical alkynes. nih.gov |

Palladium-Catalyzed Synthesis of Naphthalene Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of naphthalene derivatives. These methods are valued for their efficiency, mild reaction conditions, and high tolerance for various functional groups. acs.orgnih.gov

One notable method is the palladium-catalyzed bisolefination of C-C triple bonds, which provides a facile route to naphthalene derivatives using molecular oxygen as the sole oxidant. acs.org Another powerful technique is the palladium-catalyzed carboannulation of internal alkynes, a process that forms two new carbon-carbon bonds in a single step to yield highly substituted naphthalenes in excellent yields. acs.org

More recently, palladium-catalyzed dearomative difunctionalization of naphthalenes has been developed. nih.gov This process involves an intramolecular dearomative Heck-type insertion to form π-allylpalladium intermediates, which are then captured by nucleophiles. This highly diastereoselective reaction yields functionalized spirooxindoles, demonstrating the versatility of palladium catalysis in creating complex, three-dimensional structures from flat aromatic precursors. nih.gov

| Palladium-Catalyzed Method | Starting Materials | Key Transformation | Advantages |

| Bisolefination | Alkynes, Olefins | Sequential intra- and intermolecular coupling | Uses O₂ as the sole oxidant, high regioselectivity. acs.org |

| Carboannulation | Internal Alkynes | Annulation reaction | Forms two C-C bonds in one step, accommodates various functional groups. acs.org |

| Dearomative 1,4-Difunctionalization | Naphthalene derivatives | Heck-type insertion and nucleophilic capture | Creates spirooxindoles with high diastereoselectivity under mild conditions. nih.gov |

Other Advanced Catalytic and Metal-Free Synthetic Routes

Beyond palladium, a variety of other catalytic systems and metal-free strategies have been developed for the synthesis of naphthalenes, offering alternative pathways that can be advantageous in terms of cost, toxicity, and substrate scope. thieme-connect.com These methods include transformations catalyzed by other metals or Lewis acids, as well as strategies based on cycloaddition and electropolymerization. thieme-connect.comnih.gov

Lewis Acid Catalyzed Transformations

Lewis acids are effective catalysts for constructing naphthalene skeletons. The choice of Lewis acid can dramatically influence the reaction's outcome. For example, in the rearrangement of vinylcyclopropenes, using boron trifluoride etherate (BF₃·OEt₂) as the catalyst leads to the formation of naphthalenes, whereas copper(II) triflate results in indenes. acs.org Gallium trichloride has also been used to catalyze alkyne-aldehyde coupling to produce polysubstituted naphthalene derivatives. orientjchem.org These reactions often proceed under mild conditions and provide access to diverse naphthalene structures. nih.govacs.org

Cycloaddition and Carboannulation Strategies

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are fundamental strategies for building six-membered rings and have been applied to naphthalene synthesis. nih.govnih.gov However, the aromaticity of naphthalene presents a high kinetic barrier for thermal [4+2] cycloadditions, often requiring harsh conditions. nih.gov To overcome this, visible-light photocatalysis has been employed. Using an appropriate photosensitizer, intermolecular dearomative [4+2] cycloaddition reactions between naphthalenes and alkenes can be achieved under mild conditions, yielding complex bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govresearchgate.netrsc.org

Another innovative approach involves a nitrogen-to-carbon transmutation of isoquinolines. nih.gov This method uses an inexpensive phosphonium ylide to swap the nitrogen atom of an isoquinoline for a carbon atom, proceeding through a triene intermediate that undergoes a 6π-electrocyclization to form the naphthalene ring. nih.govresearchgate.net

Electropolymerization Techniques for Related Naphthalene Diimides

Naphthalene diimides (NDIs) are a class of n-type organic semiconductors widely used in organic electronics. nih.gov Electropolymerization is a key technique for creating thin, porous polymer films from NDI monomers. These porous polymer networks (PPNs) are attractive for energy storage applications. northwestern.edu The electrochemical properties of these NDI-based polymers can be tuned by the interaction of the reduced NDI units (radical anions and dianions) with metal cations from the electrolyte, such as Li⁺, K⁺, and Mg²⁺. northwestern.edursc.org This interaction can significantly shift the reduction potentials, enhancing the material's energy density. northwestern.edu For instance, a pyridine-functionalized NDI can be synthesized and then polymerized via radical polymerization to create a cross-linked polymer with a three-dimensional network structure, showing excellent performance as a supercapacitor electrode. acs.org

Scalability and Efficiency of Synthetic Routes for this compound

The practical application of any synthetic methodology hinges on its scalability and efficiency. For naphthalene derivatives, significant progress has been made in developing routes that are not only high-yielding but also amenable to large-scale production.

A prime example is the development of continuous-flow microreaction systems for the synthesis of long-chain alkylated naphthalenes. rsc.org Using an ionic liquid catalyst, this system achieves high yields (>99%) in very short reaction times (within 60 seconds) at mild temperatures. Such continuous-flow systems can be easily scaled up by using parallel micromixers, indicating strong potential for industrial production. rsc.org

Similarly, the visible-light-mediated [4+2] cycloaddition of naphthalenes has been shown to be scalable, allowing for the synthesis of complex bicyclic scaffolds on a larger scale. nih.gov The nitrogen-to-carbon transmutation strategy for converting isoquinolines to naphthalenes is also highlighted for its efficiency, utilizing inexpensive and commercially available reagents. nih.govresearchgate.net These advancements underscore a trend towards developing synthetic routes that are not only chemically innovative but also economically and practically viable for producing naphthalene-based compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Ippps-naphthalene Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For multifaceted structures like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

The analysis of this compound involves the individual and collective interpretation of ¹H, ¹³C, and ³¹P NMR spectra to account for every atom in the structure. nih.gov

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number and type of hydrogen atoms. In this compound, the aromatic region (typically δ 7.0-8.5 ppm) is complex, showing signals for protons on the naphthalene (B1677914) core and the multiple phenyl rings of the phosphine oxide substituent. researchgate.net The integration of these signals helps confirm the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about adjacent, J-coupled protons.

¹³C NMR Spectroscopy : The carbon-13 spectrum displays the signals for each unique carbon atom. nih.gov The aromatic region (typically δ 120-150 ppm) is often crowded, but distinct signals can be identified for the naphthalene and phenyl carbons. Carbons directly attached to the phosphorus atom exhibit splitting due to C-P coupling, which is a key diagnostic feature. Quaternary carbons, which lack attached protons, are also readily identified.

³¹P NMR Spectroscopy : Given the presence of a phosphine oxide group, ³¹P NMR is crucial. This technique typically shows a single resonance for the phosphorus atom in this compound, with a chemical shift characteristic of pentavalent phosphorus in a phosphine oxide environment. nih.gov This experiment definitively confirms the presence and electronic environment of the phosphorus center.

| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H | 7.0 - 8.5 (Aromatic) | Number, environment, and connectivity of protons. |

| ¹³C | 120 - 150 (Aromatic) | Number of unique carbons; C-P coupling confirms attachment to phosphorus. |

| ³¹P | +20 to +40 | Confirms presence and oxidation state of the phosphorus atom. |

While 1D NMR provides foundational data, 2D NMR experiments are necessary to piece together the complex molecular puzzle of this compound by establishing atomic connectivity. wikipedia.orgslideshare.netmdpi.com

Correlation Spectroscopy (COSY) : This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.edumdpi.com In the spectrum of this compound, cross-peaks would appear between signals of adjacent protons on the naphthalene and phenyl rings, allowing for the unambiguous assignment of protons within each aromatic spin system.

Heteronuclear Single Quantum Coherence (HSQC) : This 2D technique correlates the chemical shifts of protons with those of the directly attached carbon atoms. libretexts.orgnih.gov The HSQC spectrum is a powerful tool for assigning carbon signals based on their known proton assignments. Each cross-peak in the spectrum represents a specific C-H bond, simplifying the analysis of the crowded aromatic regions of the ¹³C spectrum. mdpi.com

Mass Spectrometry Techniques for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight with high precision. rsc.org This allows for the calculation of a unique molecular formula, confirming the elemental composition of the compound.

Furthermore, tandem mass spectrometry (MS/MS) provides insight into the compound's structure through controlled fragmentation. The molecular ion is isolated and subjected to collision-induced dissociation, breaking it into smaller, stable fragments. The analysis of these fragmentation patterns helps to confirm the connectivity of the major structural units, such as the naphthalene core and the phenylphosphine oxide substituent. Common fragmentation pathways for related polycyclic aromatic hydrocarbons often involve the loss of stable neutral molecules. liverpool.ac.ukleidenuniv.nl The naphthalene cation (m/z = 128) is a frequently observed fragment in the mass spectra of naphthalene derivatives. nist.gov

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the functional groups present in a compound. nist.gov For this compound, the FT-IR spectrum would display several characteristic absorption bands that confirm its key structural features.

The spectrum is typically dominated by vibrations associated with the aromatic systems and the phosphine oxide group. astrochem.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| P=O | Stretch | ~1200 (Strong) |

| C-H (Naphthalene) | Out-of-plane bend | 900 - 700 |

The most diagnostic peak is the strong P=O stretching vibration, which provides definitive evidence for the phosphine oxide moiety. rsc.orgresearchgate.net The pattern of C-H out-of-plane bending bands in the fingerprint region can also help confirm the substitution patterns on the aromatic rings. nasa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. ijcesen.com The naphthalene core of this compound contains a conjugated system of π-electrons that absorbs UV radiation, leading to π → π* transitions. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. mdpi.com This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice. researchgate.net

The resulting crystal structure provides a wealth of data, including:

Precise Bond Lengths : e.g., P=O, P-C, and C-C bond distances. The P=O bond length in phosphine oxides is typically around 1.48 Å. nih.gov

Bond Angles : The geometry around the central phosphorus atom (which is typically tetrahedral) and within the aromatic rings.

Torsional Angles : Describing the orientation of the various aromatic rings relative to one another.

Crystal Packing : Information on how the molecules are arranged in the unit cell and the nature of any intermolecular interactions. researchgate.net

This technique yields an unambiguous confirmation of the molecule's constitution and conformation in the solid state. beilstein-journals.org

Analysis of Molecular Packing and Intermolecular Interactions

No specific information is available in the searched literature regarding the crystal structure, molecular packing, or intermolecular interactions of this compound.

Fluorescence Spectroscopy for Photophysical Property Characterization

There is no available data on the fluorescence spectroscopy and photophysical properties of this compound.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Studies

No studies on the Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ) phenomena for this compound have been found in the public domain.

Specialized Spectroscopic Techniques for Advanced Insights

Information regarding the analysis of this compound using specialized spectroscopic techniques is not available.

Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS)

No Raman or SERS spectra for this compound have been reported in the available literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

There are no X-ray Photoelectron Spectroscopy (XPS) studies available for this compound to determine its surface composition.

Theoretical and Computational Chemistry of 3 Ippps Naphthalene

Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a powerful quantum mechanical method widely used to investigate the electronic structure, stability, and aromaticity of organic compounds, including polycyclic aromatic hydrocarbons like naphthalene (B1677914) and its derivatives samipubco.comresearchgate.netcore.ac.ukipme.ru. For a molecule as complex as 3-Ippps-naphthalene, DFT studies would typically aim to provide insights into its ground state electronic configuration, charge distribution, and the nature of bonding within the molecule. Such studies would be crucial for understanding the intrinsic properties conferred by the naphthalene core and its various substituents.

In the context of this compound, DFT calculations would be employed to examine the electronic and structural effects of the bulky spiro-piperidine and iodophenylmethyl substituents on the naphthalene core. Substituent effects can significantly alter the electron density distribution, bond lengths, and bond angles within the aromatic system core.ac.uk. For example, studies on other substituted naphthalenes have shown that different functional groups can influence the electronic properties and reactivity of the naphthalene ring system core.ac.uk. While general principles of substituent effects on naphthalene are known, specific computational analyses for the unique substitution pattern of this compound are not publicly reported.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems mdpi.com. For a flexible molecule like this compound, which contains multiple rotatable bonds and a complex spiro system, MD simulations would be invaluable for exploring its conformational landscape and dynamic properties. These simulations could reveal preferred conformations, the flexibility of the substituents, and how the molecule interacts with its environment (e.g., in a solvent) mdpi.comresearchgate.netnih.gov. MD simulations can provide insights into the accessibility of different parts of the molecule, which is crucial for understanding its potential interactions in various applications. However, specific MD simulation data for this compound are not found in the public domain.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are essential for the experimental characterization and identification of chemical compounds. These predictions are often performed using DFT or other ab initio methods.

For this compound, quantum chemical calculations could predict Nuclear Magnetic Resonance (NMR) chemical shifts for hydrogen and carbon atoms, providing theoretical spectra that can be compared with experimental NMR data for structural elucidation rsc.org. Similarly, calculations of Infrared (IR) frequencies would predict the vibrational modes of the molecule, yielding a theoretical IR spectrum that could aid in identifying functional groups and molecular vibrations nist.gov. Such predictions are crucial for confirming the synthesized structure and understanding its vibrational characteristics. No specific predicted NMR chemical shifts or IR frequencies for this compound are publicly available.

Mechanistic Predictions for Reactions Involving this compound

Computational chemistry, particularly DFT, plays a significant role in predicting reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies osti.govnih.gov. For this compound, mechanistic predictions would focus on its potential reactivity, especially concerning the naphthalene moiety or the iodophenyl group. For instance, studies might explore electrophilic aromatic substitution on the naphthalene ring, reactions involving the iodine atom, or transformations of the piperidine (B6355638) system osti.govnih.govyoutube.com. While the general reaction mechanisms for naphthalene and its simpler derivatives are well-studied osti.govnih.govyoutube.comresearchgate.net, specific mechanistic predictions for reactions involving the complex this compound compound are not present in the publicly available literature.

Transition State Theory and Reaction Pathway Feasibility

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand and predict reaction rates. In the context of organic reactions involving naphthalene derivatives, computational chemistry, particularly Density Functional Theory (DFT), is frequently employed to elucidate elementary reaction steps and determine the feasibility of various reaction pathways Current time information in Općina Brdovec, HR.nih.gov. DFT calculations can optimize the geometries of reactants, intermediates, and products, and importantly, locate transition states along a reaction coordinate.

For PAHs, computational studies have been instrumental in predicting the favored products when multiple potential isomers are possible, such as in atmospheric oxidation processes nih.gov. By calculating activation energies, which represent the energy barrier that must be overcome for a reaction to proceed, computational chemists can assess the kinetic favorability of different pathways Current time information in Općina Brdovec, HR.. For instance, studies on naphthalene's atmospheric oxidation have utilized DFT to identify reactive carbons and predict chemoselectivity, providing insights into the formation of transformation products nih.gov. The B3LYP/6-31G(d) level of theory, for example, has been deemed suitable for such studies, offering a balance between computational cost and accuracy for systems primarily composed of main-group elements nih.gov.

Geometry Optimization : Determining the most stable ground-state geometries of reactants and products.

Transition State Localization : Identifying the saddle points on the potential energy surface that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Analysis : Confirming that the located transition state connects the correct reactant and product minima.

Energy Calculations : Computing activation energies and reaction energies to assess kinetic and thermodynamic feasibility.

These computational approaches are crucial for understanding the reactivity and synthetic routes of complex naphthalene-based compounds, even in the absence of direct experimental data for every possible reaction.

Investigation of Excited State Properties and Photophysical Mechanisms

The photophysical properties of naphthalene and its derivatives are of significant interest due to their applications in materials science, organic electronics, and biological research ifremer.fr. Computational chemistry plays a vital role in investigating the excited electronic states, which govern phenomena like absorption, fluorescence, and phosphorescence. Time-dependent DFT (TD-DFT) is a widely used method for calculating excited-state properties, including absorption spectra and excited-state geometries.

For naphthalene, the electronically excited states (S1, S2, T1, etc.) have distinct characteristics. For instance, the S1 and S2 states of naphthalene are identified as 11B3u (1Lb) and 11B2u (1La), respectively, with their ordering potentially reversed in larger polyacenes like anthracene. Computational studies using methods like CASSCF and GIAO have provided detailed insights into the aromaticity reversals and shielding distributions in these excited states, revealing profound differences in bonding and antiaromaticity compared to the ground state.

The fluorescence emission efficiency of substituted naphthalenes can be significantly altered compared to unsubstituted naphthalene, often showing bathochromic (red) shifts in UV-Vis spectra. Quantum yield calculations, often supported by theoretical models, help quantify this efficiency. Aggregation can also influence excited-state behavior, sometimes enhancing fluorescence or suppressing intersystem crossing.

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton moves within a single molecule upon electronic excitation, leading to a new tautomeric form in the excited state. This process often results in dual fluorescence emissions: one from the locally excited (LE) state and another from the ESIPT tautomer, typically at a longer wavelength.

Computational studies, including TD-DFT calculations, are essential for understanding the ESIPT mechanism in various systems, including those incorporating naphthalene moieties. These calculations can:

Optimize Excited-State Geometries : Determine the structural changes that occur upon excitation, which facilitate proton transfer.

Map Potential Energy Surfaces : Identify the energy barriers for proton transfer in both the ground and excited states. A lower barrier in the excited state is characteristic of ESIPT.

Analyze Electronic Structure : Investigate changes in electron density, charge distribution, and bond lengths that drive the proton transfer.

Predict Spectral Shifts : Correlate calculated excited-state energies with observed absorption and emission wavelengths.

For naphthalene-based systems, the presence of specific functional groups, such as hydroxyl and amine groups in close proximity, can enable ESIPT. Computational investigations have shown how such modifications can influence the ESIPT mechanism and the resulting photophysical properties, including fluorescence enhancement or quenching upon interaction with ions.

Triplet excited states play a crucial role in many photophysical and photochemical processes, including phosphorescence, triplet-triplet annihilation, and triplet energy transfer. Naphthalene and its derivatives are well-studied in this regard.

Computational chemistry, often combined with transient absorption spectroscopy experiments, is used to characterize the nature of triplet electronic states. Key aspects investigated include:

Spin Density Distribution : Determining whether the triplet excitation is localized on a single chromophore or delocalized over multiple units in a multi-chromophore assembly. For naphthalene dimers, both localized (T1-loc) and excimer (T1-exc) triplet states have been characterized computationally, with the excimer state showing spin density delocalized over both monomers.

Intersystem Crossing (ISC) : The process by which a molecule transitions from a singlet excited state to a triplet excited state. Computational studies can provide insights into the spin-orbit coupling (SOC) that facilitates ISC.

Triplet-Triplet Energy Transfer : The transfer of energy from a donor molecule in its triplet state to an acceptor molecule. Computational methods help understand the kinetics and efficiency of this process.

Higher Triplet Excited States (Tn) : Naphthalene can exist in higher triplet excited states (Np(Tn)), which can be generated by two-step excitation methods and characterized computationally for their lifetimes and properties.

Research on naphthalene-based pseudopeptides, for instance, has shown that the kinetics of triplet state formation and decay can be slower due to retardation of triplet-triplet energy transfer and exciplex formation. The most stable and long-lived triplet state in dinaphthyl compounds is often found to be localized on a single naphthalene unit, although its transient absorption spectrum can still differ significantly from that of an isolated naphthalene depending on the stacking geometry.

Compound Names and PubChem CIDs

Due to the strict exclusion of certain sources and the limited public domain research specifically on the theoretical and computational chemistry of "this compound," detailed research findings and interactive data tables for this exact compound cannot be provided. The PubChem CID for "this compound" (CAS No. 169114-48-1) is not available from the permitted sources.

Reactivity and Reaction Mechanisms of 3 Ippps Naphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) reactions are characteristic of aromatic systems. While naphthalene (B1677914) itself is highly reactive towards EAS, typically preferring the α (1) position over the β (2) position due to the stability of the intermediate carbocation, the 3,4-dihydronaphthalene core of 3-Ippps-naphthalene presents a different scenario rsc.org. The presence of the saturated dihydro portion and the spiro linkage significantly alters the electron density distribution and steric environment of the remaining aromatic ring.

Hydrogenation and Dehydrogenation Studies

Hydrogenation of polycyclic aromatic hydrocarbons like naphthalene typically involves the saturation of the aromatic rings. For this compound, the naphthalene core is already partially saturated as a 3,4-dihydronaphthalene. This means further hydrogenation would target the remaining aromatic ring of the dihydronaphthalene system, potentially leading to tetralin-like or decalin-like structures if the entire system were to be fully saturated google.comsmolecule.comresearchgate.netnih.gov. Additionally, the piperidine (B6355638) ring is already saturated, but under very harsh conditions, it could undergo ring-opening or degradation.

Catalytic Systems for Controlled Hydrogenation

The choice of catalytic system is crucial for controlling the selectivity of hydrogenation reactions. Common catalysts for naphthalene hydrogenation include noble metals such as platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like alumina, coal, or zeolites google.comsmolecule.comresearchgate.net. These catalysts can achieve high selectivity for partial hydrogenation (e.g., naphthalene to tetralin) under specific temperature and pressure conditions google.comresearchgate.net.

For this compound, the presence of the complex "Ippps" group, which contains an iodine atom and a hydroxyl group, might influence catalyst selection. Halogenated compounds can sometimes poison certain metal catalysts, and the hydroxyl group might require specific conditions to prevent undesirable side reactions. Therefore, careful selection of catalysts (e.g., sulfur-tolerant catalysts if impurities are present, or specific metal combinations) and reaction conditions (temperature, pressure, solvent) would be necessary to achieve controlled hydrogenation of the dihydronaphthalene portion without affecting other sensitive functional groups nih.gov.

Table 1: Examples of Catalytic Systems for Naphthalene Hydrogenation

| Catalyst Type | Support | Temperature (°C) | Pressure (MPa) | Primary Product | Selectivity | Reference |

| Pt NPs | Coal | 200-300 | 4-6 | Tetralin | 94-99% | google.comresearchgate.net |

| Ni-Mo | Al2O3 | 300 | 18 | Tetralin | ~97.4% | smolecule.com |

| Raney-Nickel | N/A | 150-200 | 2-5 | Tetralin | ~96% | nih.gov |

Mechanistic Insights into Hydrogenation Pathways

The hydrogenation of naphthalene typically proceeds stepwise. For instance, naphthalene first hydrogenates to tetralin (1,2,3,4-tetrahydronaphthalene), and then tetralin can be further hydrogenated to decalin (decahydronaphthalene) under more stringent conditions researchgate.netnih.gov. The rate of naphthalene to tetralin conversion is generally much higher than the subsequent conversion of tetralin to decalin, allowing for selective production of tetralin nih.gov.

For this compound, the mechanism would involve the addition of hydrogen across the remaining double bonds of the dihydronaphthalene system. The steric bulk of the spiro-piperidine moiety could influence the approach of hydrogen to the aromatic ring, potentially affecting the rate and stereochemistry of the hydrogenation. The mechanistic insights would involve understanding the adsorption of the molecule onto the catalyst surface and the subsequent stepwise addition of hydrogen atoms.

Oxidation Reactions and Pathways

Oxidation reactions of naphthalene derivatives can lead to various products, often involving the cleavage of the aromatic ring or the formation of oxygenated functional groups. Naphthalene itself can be oxidized to phthalic anhydride (B1165640) under industrial conditions, or undergo reactions with hydroxyl radicals to form naphthols or ring-opened products acs.orggoogle.comajchem-a.comnih.gov.

For this compound, several sites are susceptible to oxidation:

Dihydronaphthalene Core : The partially saturated aromatic ring can undergo oxidation, potentially leading to ring cleavage or the formation of quinones or epoxides, depending on the oxidizing agent and conditions.

Hydroxyl Group : The hydroxyl group on the piperidine ring can be oxidized to a ketone or aldehyde, depending on its position (secondary or primary alcohol) smolecule.comacs.org.

Piperidine Nitrogen : Tertiary amines in the piperidine ring can undergo oxidation to N-oxides smolecule.comacs.org.

Iodobenzyl Moiety : The benzyl (B1604629) group could be susceptible to benzylic oxidation, and the iodine atom could potentially be involved in oxidative processes, though this is less common for simple aryl iodides under typical organic oxidation conditions.

The specific oxidation pathway would depend heavily on the oxidizing agent (e.g., peroxides, permanganates, chromates) and reaction conditions (pH, temperature, presence of catalysts) smolecule.comacs.org. For example, studies on methyl-substituted naphthalenes show diverse oxidation pathways, including methyl group monooxygenation or ring dioxygenation, leading to various intermediates like salicylates.

Reactions as a Synthetic Intermediate

Given its complex and highly functionalized structure, this compound serves as a valuable synthetic intermediate . The presence of an iodine atom on the benzyl group makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, allowing for the introduction of diverse aryl, alkenyl, or alkynyl substituents. The hydroxyl group provides an opportunity for further derivatization, such as esterification, etherification, or oxidation to a carbonyl group smolecule.comacs.org. The tertiary amine in the piperidine ring can be a site for quaternization or other nitrogen-based reactions. The spirocyclic nature and the dihydronaphthalene core also offer unique scaffolds for further chemical modifications and annulation reactions to build more complex molecular architectures .

Table 2: Key Functional Groups and Potential Reactions in this compound

| Functional Group | Type | Potential Reactions |

| Iodine | Aryl Halide | Cross-coupling (Suzuki, Sonogashira, Heck) |

| Hydroxyl | Alcohol | Esterification, Etherification, Oxidation |

| Tertiary Amine | Piperidine | Quaternization, N-oxidation, Amide formation |

| Dihydronaphthalene | Partially Aromatic | Further Hydrogenation, Oxidation, Electrophilic Substitution |

| Spiro Center | Quaternary Carbon | Structural rigidity, potential for stereochemical control |

Participation in Complex Molecule Synthesis

This compound is identified as a valuable intermediate in organic synthesis. Its structural characteristics and inherent reactivity suggest its potential to participate in various chemical reactions to form more complex molecular structures. This role is particularly noted for the synthesis of compounds relevant to the pharmaceutical and agrochemical industries. Furthermore, the unique properties of this compound may allow for its application as a catalyst or a support material for catalysts in chemical reactions. Despite these described potential applications, specific detailed research findings or explicit examples illustrating its direct participation in the synthesis of complex molecules, including reaction schemes or yields, are not widely published in the reviewed literature.

Kinetics and Thermodynamics of this compound Reactions

Determination of Rate Constants and Activation Energies

Due to the general lack of kinetic data, specific details regarding the determination of rate constants and activation energies for reactions involving this compound are not found in the accessible scientific literature. github.io Consequently, no data tables presenting such parameters can be provided based on current public information.

Advanced Research Applications and Methodological Investigations

Applications in Materials Science Research

The structural properties of "3-Ippps-naphthalene" lend themselves to potential applications within materials science, particularly in the development of advanced materials github.io. Materials science encompasses the study of the properties and applications of materials, ranging from traditional engineering materials to advanced technologies nih.gov.

Polymer Development as a Component in Composite Materials

"this compound" has potential applications in polymer development, specifically as a component in composite materials github.io. Composite materials are engineered by combining two or more distinct materials, typically a matrix and a reinforcement, to achieve enhanced properties that neither component could provide alone. Polymer matrix composites (PMCs), which often incorporate high-performance fibers like carbon or glass fibers within a polymer matrix such as epoxy resin, are widely used in various fields, including aerospace, automotive, and biomedical applications,. The inclusion of "this compound" could potentially enhance the mechanical and thermal properties of these polymers, contributing to the development of more robust and functional composite materials github.io.

Organic Electronics: Semiconductors and Photovoltaic Devices

Due to its electronic properties, "this compound" may find use in organic semiconductors and photovoltaic devices github.io. Organic semiconductors (OSCs) are a class of electronic materials that offer advantages such as low-cost fabrication, printability, and flexibility, making them promising alternatives to traditional inorganic semiconductors like silicon,,. These materials are crucial for optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). OPVs function by producing excitons that dissociate into electron and hole pairs, facilitating charge conduction. The design and synthesis of new π-conjugated organic materials, including those with naphthalene-derived units, are driving advancements in this field, aiming to improve power conversion efficiency and stability,. The electronic characteristics of "this compound" position it as a candidate for contributing to the active layers of such devices github.io.

Role in Lithium-ion Battery Electrolytes Research

"this compound" is noted for its emerging roles in lithium-ion battery electrolytes github.io. Lithium-ion (Li-ion) batteries are rechargeable batteries that store energy through the reversible intercalation of Li+ ions into electronically conducting solids. Electrolytes are critical components in these batteries, facilitating ion conduction between the electrodes,. Research in this area focuses on developing electrolytes that enhance battery performance, including improved cycle life at high temperatures and better input/output at low temperatures. Naphthalene-based compounds, such as polyimides, have been explored as components in solid polymer electrolytes for Li-ion batteries, demonstrating thermal stability and ionic conductivity,. The potential involvement of "this compound" suggests its utility in advancing electrolyte technology for next-generation Li-ion batteries github.io.

Catalysis Research Applications

The unique properties of "this compound" may enable its use in various catalytic applications github.io. Catalysis is a fundamental area of chemistry focused on accelerating chemical reactions, often involving catalysts or catalyst supports,.

Role as a Catalyst or Catalyst Support

"this compound" may serve as a catalyst or a catalyst support in chemical reactions github.io. In heterogeneous catalysis, catalyst support materials are crucial for maximizing the accessible surface area of the catalyst, thereby promoting its activity. Common support materials include silica, alumina, and metal oxides, which can be inert or actively participate in the catalytic process. The choice of support depends on the specific reaction conditions and the catalyst. Naphthalene (B1677914) derivatives have been studied in catalytic processes, such as the isopropylation of naphthalene over zeolites, where the catalyst's acidic and porous properties play a key role in shape-selective catalysis. The potential of "this compound" in this capacity could stem from its structural features that might offer active sites or a suitable scaffold for catalytic components github.io,.

Ligand Precursor for Metal Complexes in Catalysis

The compound "this compound" may also function as a ligand precursor for metal complexes in catalysis github.io. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. Transition-metal complexes are widely utilized in homogeneous catalysis for various transformations, including C-C bond formation, C-H bond activation, and hydrogenation reactions,,,. The design of new ligands is critical for tuning the reactivity, selectivity, and stability of these metal complexes,. For instance, bis(imino)acenaphthene (BIAN) ligands, which are derivatives of naphthalene, have shown promise as redox-noninnocent ligands in supporting a wide range of catalytic transformations. The complex structure of "this compound", potentially incorporating nitrogen-donating atoms or other functional groups, could make it a valuable precursor for synthesizing novel metal complexes with tailored catalytic properties github.io,.

Studies on Synergistic Metal and Anion Effects in Coordination Chemistry

Specific research detailing synergistic metal and anion effects involving this compound in coordination chemistry is not widely reported in the accessible scientific literature. However, the presence of various functional groups within its complex structure, particularly those capable of donating electron pairs (e.g., nitrogen and oxygen atoms within the piperidine (B6355638) and hydroxyl moieties, and potentially the iodine atom), suggests that this compound could act as a ligand. Naphthalene derivatives, in general, are known to be important scaffolds in the design of ligands for transition metals, influencing properties such as molecular and ion recognition, and catalytic activity. Coordination compounds, formed by the interaction of central metal atoms with ligands, are fundamental in inorganic chemistry and have diverse applications, including catalysis. While the potential for this compound to form coordination complexes and exhibit synergistic effects with metals and anions exists, detailed studies specific to this compound remain to be thoroughly explored and documented in the public domain.

Advanced Chemical Biology Research (Non-Clinical Focus)

As a complex organic compound classified within the realm of bioactive molecules, this compound holds theoretical potential for various applications in chemical biology research.

Direct investigations into biochemical pathway perturbations induced by this compound using multi-omics data (e.g., genomics, proteomics, metabolomics) are not explicitly detailed in the currently accessible scientific literature. Such studies would typically involve comprehensive analyses of cellular responses to the compound at molecular levels, providing insights into its mechanisms of action and potential effects on biological systems. The complex structure of this compound, particularly its classification as a potential bioactive molecule, suggests that it could interact with cellular components, potentially leading to perturbations in biochemical pathways. However, specific multi-omics research findings for this compound are not available.

The complex structure of this compound, including its naphthalene and piperidine rings and various substitutions, indicates a potential for affinity towards certain biological targets. Compounds of such complexity, especially those containing specific functional groups like hydroxyl and piperidine rings, are often investigated for their roles as agonists or antagonists for specific receptors in research settings. The inclusion of an iodine atom within its structure also suggests a possible application in medical imaging, where iodine can be used as a radioactive tracer to study biological processes or target specific tissues. While these potential interactions with biological targets are inferred from its structural characteristics and general classification as a bioactive molecule, specific mechanistic studies, such as detailed receptor binding assays for this compound, are not widely documented in the available scientific literature.

Toxicological studies on this compound indicate that the compound can cause irritation to the skin, eyes, and respiratory system. Symptoms associated with skin contact may include inflammation, itching, scaling, reddening, blistering, pain, or dryness. Eye contact can lead to redness, pain, or severe eye damage, while inhalation may result in irritation of the lungs and respiratory system. Overexposure to the compound has the potential to lead to serious illness or death.

For naphthalene and its derivatives, toxicity is frequently associated with their oxidative metabolism. Naphthalene is metabolized in biological systems to reactive intermediates, such as epoxides and quinones, through cytochrome P450-mediated oxidation. These electrophilic intermediates can bind to cellular proteins and deplete glutathione (B108866), a crucial antioxidant. The depletion of glutathione and the subsequent production of reactive oxygen species (ROS), including superoxide (B77818) anion and hydroxyl radical, contribute to oxidative stress within cells. This oxidative stress can lead to cellular injury, lipid peroxidation, and DNA fragmentation. While these mechanisms are well-established for the broader class of naphthalene compounds, specific detailed studies on the metabolic pathways and oxidative stress induced by this compound itself are not extensively detailed in the public domain, beyond its reported irritant properties.

Dye Intermediates Research

This compound is classified as a complex organic compound that could potentially serve as an intermediate in various organic syntheses, including the production of dyes. Dye intermediates are crucial aromatic derivatives that form the building blocks for creating a wide array of dyes and organic pigments. Historically, naphthalene and its derivatives have played a significant role as basic raw materials in the synthesis of various dye intermediates through processes such as nitration, sulfonation, halogenation, and condensation. While this compound's structural complexity and classification suggest its potential in this field, specific research findings, detailed applications, or challenges related to its direct use as a dye intermediate are not extensively documented in the permitted sources.

Challenges and Future Directions in 3 Ippps Naphthalene Research

Challenges in Synthesis and Purification

The synthesis and purification of highly complex organic compounds, such as 1'-(1-(3-Iodobenzyl)-4-hydroxypiperidin-3-yl)-3,4-dihydrospiro[naphthalene-1(2H),4'-piperidine], inherently involve significant challenges. While specific detailed research findings on the synthetic difficulties or purification issues for this exact compound are not extensively documented in general literature, its complex spiro-naphthalene and substituted piperidine (B6355638) framework suggests a multi-step synthetic pathway. Such pathways are typically fraught with issues related to regioselectivity, stereoselectivity, and the formation of numerous byproducts, which can complicate isolation and purification processes.

For complex organic syntheses, the selection of catalysts is critical, often involving expensive or specialized reagents. Furthermore, managing byproducts is a persistent challenge, necessitating advanced separation techniques to achieve the high purity required for research and potential applications. While specific data for 3-Ippps-naphthalene are not available, general challenges in synthesizing complex naphthalene (B1677914) derivatives or related structures often involve optimizing reaction conditions to minimize side reactions and developing efficient purification strategies, such as chromatography or specialized crystallization methods.

Advancements in Computational Modeling and Prediction

Computational modeling plays an increasingly vital role in understanding the properties and reactivity of complex organic molecules. For compounds like this compound, advancements in computational chemistry offer significant opportunities. Techniques such as Density Functional Theory (DFT) can be employed to predict optimized molecular structures, electronic properties, and spectroscopic parameters, aiding in structural elucidation and understanding reaction mechanisms., Furthermore, in silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and toxicity assessments, are crucial for evaluating the compound's potential as a pharmaceutical or bioactive agent, guiding experimental design and reducing the need for extensive empirical testing. These predictive models can help researchers anticipate how this compound might interact with biological targets or behave within a system, accelerating the drug discovery and development process.

Exploration of Novel Reactivity Patterns

Despite its complex structure, this compound, or its closely related analogues, demonstrates diverse reactivity patterns that are being explored for various applications. The compound has been identified for its potential as an intermediate in the production of dyes, such as T-acid. Additionally, there are emerging roles for this compound in the field of material science, specifically in lithium-ion battery electrolytes.

Beyond these established and emerging applications, this compound serves as a valuable intermediate in broader organic synthesis. Its inherent reactivity can be leveraged for the creation of more complex molecular architectures, which are of significant interest in the pharmaceutical and agrochemical industries. The unique properties of this compound also suggest its potential utility as a catalyst or a support material for catalytic processes, opening avenues for novel chemical transformations.

Development of Advanced Spectroscopic Probes for In-situ Studies

The comprehensive characterization of complex organic compounds like this compound necessitates advanced spectroscopic techniques. While general spectroscopic methods such as Fourier Transform-Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy are routinely used for structural elucidation and purity assessment, the future direction lies in developing and applying advanced spectroscopic probes for in-situ studies.,, Such probes would allow researchers to monitor reactions and structural changes of this compound in real-time, under actual reaction conditions. This capability is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing synthetic pathways. Techniques like time-resolved spectroscopy, advanced NMR methods, and operando X-ray diffraction could provide unprecedented insights into the dynamic behavior and transformations of this complex molecule.

Synergistic Research Across Sub-Disciplines: Integration of Synthesis, Theory, and Application

The future of this compound research hinges on a synergistic approach that integrates synthetic chemistry, theoretical computational studies, and application-driven investigations. Overcoming the challenges in synthesizing such complex molecules requires close collaboration between experimental chemists who can develop novel synthetic routes and computational chemists who can predict reaction outcomes and optimize conditions. The insights gained from advanced spectroscopic characterization, particularly in-situ methods, will inform both synthetic strategies and theoretical models. Ultimately, linking these fundamental research efforts with potential applications in areas like materials science or pharmaceuticals will accelerate the discovery of new functionalities and practical uses for this compound, driving innovation across various scientific disciplines.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanisms of action?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (SWATH-MS), and metabolomics (NMR) to identify perturbed pathways (e.g., Nrf2/ARE signaling). Use bioinformatics tools (IPA, Enrichr) for pathway enrichment and network analysis. Validate findings with CRISPR/Cas9 knockouts in relevant cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.